molecular formula C12H18BNO3 B8083829 3-(4-Methylpentanamido)phenylboronic acid

3-(4-Methylpentanamido)phenylboronic acid

Cat. No.: B8083829
M. Wt: 235.09 g/mol
InChI Key: OMBYASWOTHSBET-UHFFFAOYSA-N
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Description

3-(4-Methylpentanamido)phenylboronic acid is a boronic acid derivative characterized by its phenylboronic acid core and a 4-methylpentanamido group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpentanamido)phenylboronic acid typically involves the reaction of phenylboronic acid with 4-methylpentanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control reaction parameters more precisely. The use of automated systems for reagent addition and temperature control can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpentanamido)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.

  • Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.

  • Substitution: Substitution reactions can replace the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Boronic esters and borates from oxidation reactions.

  • Boronic alcohols from reduction reactions.

  • Various substituted phenylboronic acids from substitution reactions.

Scientific Research Applications

3-(4-Methylpentanamido)phenylboronic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methylpentanamido)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.

Comparison with Similar Compounds

3-(4-Methylpentanamido)phenylboronic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Phenylboronic acid: Lacks the 4-methylpentanamido group.

  • 4-Methylpentanoyl chloride: Lacks the phenylboronic acid core.

  • Other boronic acid derivatives: May have different substituents on the phenyl ring or boronic acid group.

Properties

IUPAC Name

[3-(4-methylpentanoylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-9(2)6-7-12(15)14-11-5-3-4-10(8-11)13(16)17/h3-5,8-9,16-17H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBYASWOTHSBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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